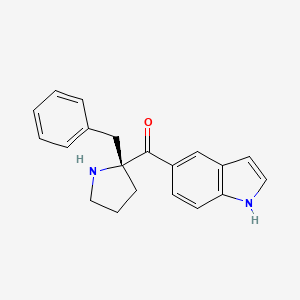
(R)-(2-Benzylpyrrolidin-2-yl)(1H-indol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(2-Benzylpyrrolidin-2-yl)(1H-indol-5-yl)methanone is a complex organic compound with a unique structure that combines a pyrrolidine ring with an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-Benzylpyrrolidin-2-yl)(1H-indol-5-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Coupling with Indole: The final step involves coupling the pyrrolidine derivative with an indole moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of ®-(2-Benzylpyrrolidin-2-yl)(1H-indol-5-yl)methanone may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while reducing reaction times and waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-(2-Benzylpyrrolidin-2-yl)(1H-indol-5-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biological pathways.
Medicine
In medicine, ®-(2-Benzylpyrrolidin-2-yl)(1H-indol-5-yl)methanone is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of ®-(2-Benzylpyrrolidin-2-yl)(1H-indol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in their activity and subsequent changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- ®-(2-Benzylpyrrolidin-2-yl)(1H-indol-3-yl)methanone
- (S)-(2-Benzylpyrrolidin-2-yl)(1H-indol-5-yl)methanone
- ®-(2-Benzylpyrrolidin-2-yl)(1H-indol-7-yl)methanone
Uniqueness
®-(2-Benzylpyrrolidin-2-yl)(1H-indol-5-yl)methanone is unique due to its specific stereochemistry and the position of the indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H20N2O |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
[(2R)-2-benzylpyrrolidin-2-yl]-(1H-indol-5-yl)methanone |
InChI |
InChI=1S/C20H20N2O/c23-19(17-7-8-18-16(13-17)9-12-21-18)20(10-4-11-22-20)14-15-5-2-1-3-6-15/h1-3,5-9,12-13,21-22H,4,10-11,14H2/t20-/m1/s1 |
Clave InChI |
LPLLJFFJYKVRLO-HXUWFJFHSA-N |
SMILES isomérico |
C1C[C@@](NC1)(CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)NC=C4 |
SMILES canónico |
C1CC(NC1)(CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















